molecular formula C26H23N3O4S B2893435 N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894560-31-7

N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2893435
CAS No.: 894560-31-7
M. Wt: 473.55
InChI Key: USHSNCNZIKZXMX-UHFFFAOYSA-N
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Description

N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidin core. Key structural elements include:

  • Spiro junction: Connects indoline (2-oxindole) and thiazolidin rings, creating a rigid bicyclic framework.
  • 4-Methoxyphenyl substituent: Positioned at the 3' site of the thiazolidin ring, contributing electron-donating effects.

This compound’s design leverages spirocyclic rigidity for metabolic stability and substituent diversity for tailored bioactivity.

Properties

IUPAC Name

N-benzyl-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-33-20-13-11-19(12-14-20)29-24(31)17-34-26(29)21-9-5-6-10-22(21)28(25(26)32)16-23(30)27-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSNCNZIKZXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is not fully understood. its structure suggests it may interact with specific enzymes or receptors in the body. The indoline and thiazolidine moieties could allow it to bind to proteins or nucleic acids, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Key Comparative Insights

Bioactivity Profiles
  • Anti-inflammatory Activity :

    • The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory effects via COX-2 inhibition, akin to benzothiazole derivatives in Kaur et al. . However, the 2-hydroxybenzamide analogue (Devi et al.) showed superior in vivo activity, suggesting polar substituents improve efficacy .
    • Electron-withdrawing groups (e.g., dichlorophenyl in Nayak et al.) favor antimicrobial over anti-inflammatory effects .
  • Antibacterial Activity :

    • Benzothiazole-thioether derivatives (e.g., 5d in Kaur et al.) exhibit potent antibacterial action, likely due to thioether-mediated membrane disruption . The target’s methoxy group may reduce potency compared to these analogues.
Physicochemical Properties
  • Crystallinity : Dichlorophenyl-thiazole acetamides (Nayak et al.) form stable crystals via N–H⋯N hydrogen bonds, whereas spirocyclic analogues may exhibit polymorphism .

Biological Activity

N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on available literature, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its biological activity. The presence of the methoxy group and the thiazolidine moiety are crucial for its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against Mycobacterium tuberculosis and other bacterial strains, indicating potential use in treating infectious diseases.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is a common mechanism in anticancer drugs.

Structure-Activity Relationship (SAR)

The SAR studies on derivatives of this compound reveal that modifications to the benzyl and methoxy groups significantly impact biological activity. For example:

Compound ModificationEffect on Activity
Addition of halogensIncreased potency against specific cancer types
Alteration of the methoxy groupChanges in solubility and bioavailability

Case Studies

Several studies have reported on the biological effects of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated an IC50 value of 5 µM, demonstrating significant antiproliferative activity.
  • Antimicrobial Evaluation : Another investigation focused on its antibacterial properties against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 10 µM, suggesting it could be a lead candidate for further development as an antimicrobial agent.

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